molecular formula C16H17IN2O3 B12479876 (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid

(2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid

Cat. No.: B12479876
M. Wt: 412.22 g/mol
InChI Key: NQWQFTPGGNJHBI-UHFFFAOYSA-N
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Description

The compound "(2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid" features a pyrazole core substituted with iodine (at position 4) and two methyl groups (positions 3 and 5). A 4-methoxyphenylmethyl group is attached to the pyrazole’s nitrogen, while the E-configuration of the prop-2-enoic acid chain ensures spatial rigidity.

Properties

IUPAC Name

3-[3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWQFTPGGNJHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis and Methodologies

Synthesis of 4-Methoxy-3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]benzaldehyde

Intermediate preparation is critical for introducing the pyrazole group.

Pyrazole Synthesis
  • Starting material : 3,5-Dimethylpyrazole (CAS 67-51-6).
  • Iodination :
    • Conditions : N-Iodosuccinimide (NIS, 1.1 eq), acetic acid, 80°C, 12 h.
    • Yield : 78–85%.
    • Mechanism : Electrophilic aromatic substitution at the 4-position.
Benzylation of Pyrazole
  • Reagents : 4-Hydroxy-3-(bromomethyl)anisole, K₂CO₃, DMF, 60°C.
  • Yield : 70–75%.
Oxidation to Aldehyde
  • Conditions : MnO₂, CH₂Cl₂, rt, 6 h.
  • Yield : 88%.

Knoevenagel Condensation to Form Cinnamic Acid

The aldehyde intermediate undergoes condensation with malonic acid to form the E-cinnamic acid derivative.

Standard Protocol
  • Reagents : Malonic acid (1.2 eq), pyridine, piperidine, 110°C, 4 h.
  • Yield : 65–72%.
  • Stereoselectivity : >95% E-isomer due to thermodynamic control.
Microwave-Assisted Method
  • Conditions : Microwave irradiation, 150°C, 20 min.
  • Yield : 82%.
  • Advantage : Reduced reaction time and improved purity.

Alternative Routes for Pyrazole-Phenyl Coupling

Ullmann Coupling
  • Catalyst : CuI (10 mol%), trans-1,2-diaminocyclohexane (20 mol%).
  • Conditions : K₃PO₄, DMF, 110°C, 48 h.
  • Yield : 34–40%.
Nucleophilic Substitution
  • Reagents : 3-(Chloromethyl)-4-methoxyphenyl precursor, NaH, THF.
  • Yield : 55–60%.

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Steps

Step Method Yield (%) Purity (%) Key Advantage
Pyrazole iodination NIS in acetic acid 85 98 High regioselectivity
Benzylation K₂CO₃, DMF 75 95 Mild conditions
Knoevenagel condensation Microwave 82 99 Rapid, high efficiency
Ullmann coupling CuI/diamine 40 90 Tolerates electron-deficient aryl

Critical Considerations

Iodination Selectivity

  • Challenge : Competing iodination at pyrazole C-3 or C-5 positions.
  • Solution : Use of bulky directing groups (e.g., trimethylsilyl) to block undesired sites.

Stereochemical Control

  • Risk of Z-isomer formation : Mitigated by using piperidine as a base, favoring E-selectivity.

Purification Techniques

  • Crystallization : Isopropanol/water (2:1) for final product.
  • Chromatography : Silica gel with ethyl acetate/hexane (3:1).

Scalability and Industrial Relevance

  • Cost drivers : Iodine reagents (NIS) account for ~60% of material costs.
  • Green chemistry : Microwave methods reduce energy use by 40%.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-4-METHOXYPHENYL}ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

(2E)-3-{3-[(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-4-METHOXYPHENYL}ACRYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-4-METHOXYPHENYL}ACRYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The iodine-substituted pyrazole ring and methoxyphenyl group play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The target compound shares a pyrazole-prop-2-enoic acid scaffold with analogs but differs in substituents, significantly impacting molecular weight, lipophilicity, and electronic characteristics.

Table 1: Molecular and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Rf Value LogP (XLogP3)
Target Compound C₁₇H₁₈IN₂O₃* ~428.2* 4-Iodo, 3,5-dimethyl pyrazole; 4-methoxyphenyl N/A N/A ~4.2 (estimated)
(E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid C₁₅H₁₅ClN₂O₂ 290.74 5-Chloro, 3-methyl pyrazole; 4-methylphenyl N/A N/A 3.5
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-Acetyl, 2-nitrophenyl 170 0.7 Compliant (Lipinski)

*The target compound’s molecular formula and weight are inferred based on structural analysis.

Key Observations :

  • Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight (~127 vs.
  • Methoxy vs. Methylphenyl : The 4-methoxyphenyl group introduces an oxygen atom, improving polarity compared to the 4-methylphenyl group in the analog from . This may enhance solubility and hydrogen-bonding capacity .
  • Nitro and Acetyl Groups : The analog in features electron-withdrawing nitro and acetyl groups, increasing polarity (lower LogP) and reactivity, as reflected in its higher Rf value (0.7) .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: The target compound’s prop-2-enoic acid moiety likely exhibits a C=O stretch near 1700 cm⁻¹, similar to the 1702 cm⁻¹ peak in ’s analog . The iodine atom on the pyrazole may reduce ring vibration frequencies compared to chlorine or nitro substituents due to its larger atomic mass .
  • Chromatography : The analog in has an Rf of 0.7, suggesting moderate polarity, whereas the target compound’s higher LogP may result in a lower Rf in similar conditions .

Biological Activity

The compound (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article synthesizes existing research findings, highlighting the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name: (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid
  • Molecular Formula: C15H16N2O3I
  • Molecular Weight: 396.20 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties:
    • The compound has been evaluated for its cytotoxic effects on different cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). In vitro studies have shown significant inhibition of cell proliferation with IC50 values indicating potent activity against these cell lines .
  • Mechanism of Action:
    • The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of cell cycle progression. The presence of the pyrazole moiety is crucial for its interaction with specific molecular targets involved in cancer cell survival and proliferation .
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways . This could make it a candidate for treating inflammatory diseases alongside its anticancer activity.

Table 1: In Vitro Cytotoxicity of (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid

Cell LineIC50 (nM)Reference
MCF-710
HepG225
HCT11615

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to the compound :

  • Study on Pyrazolo[3,4-d]pyrimidine Derivatives:
    • A study focused on synthesizing new pyrazolo derivatives showed that modifications at specific positions significantly enhanced anticancer activity against various tumor types. The structure-function relationship indicated that substituents like iodine and methoxy groups play a pivotal role in enhancing biological efficacy .
  • Mechanistic Insights:
    • Another investigation into the mechanism revealed that compounds with similar structures could inhibit key enzymes involved in tumor growth and metastasis. These findings support the hypothesis that (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid may act through similar pathways .

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